![molecular formula C₂₀H₃₅B B1141341 Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 21947-87-5](/img/structure/B1141341.png)

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane involves complex chemical reactions that yield its unique structure. The process may involve steps like hydroboration, which is a key reaction in synthesizing boron-containing compounds. For instance, the hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane has been explored as a new route to generate related borane compounds with significant structural similarities (Wrackmeyer et al., 2003).

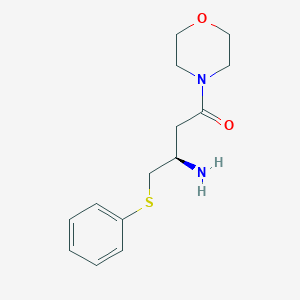

Molecular Structure Analysis

The molecular structure of bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is characterized by its bicyclic system and the borane moiety. Detailed structural analysis can be performed using techniques such as X-ray diffraction, which has been utilized to study the structure of related borane compounds, revealing unique geometric conformations and stability dependent on substituents on the boron atoms (Lovstedt et al., 2023).

Wissenschaftliche Forschungsanwendungen

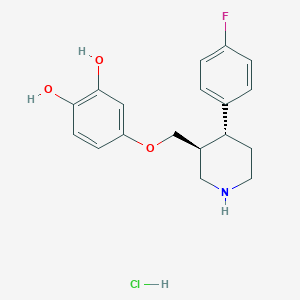

- Scientific Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of novel chiral heterocyclic bioactive compounds .

- Methods of Application : The reaction of (−)-nopol mesylate with piperazine in acetonitrile under reflux, afforded symmetric 1,4-bis (2- ( (1 R ,5 S )-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)ethyl)piperazine in a good yield .

- Results or Outcomes : The compound was fully characterized and its structure was confirmed using X-ray diffraction analysis .

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of azole–monoterpene hybrids with antifungal activity .

- Methods of Application : The reaction of (−)-nopol mesylate with piperazine in acetonitrile under reflux, afforded symmetric 1,4-bis (2- ( (1 R ,5 S )-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)ethyl)piperazine .

- Results or Outcomes : The compound was fully characterized and its structure was confirmed using X-ray diffraction analysis .

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of piperazine derivatives containing various monoterpene fragments .

- Methods of Application : The reaction of (−)-nopol mesylate with piperazine in acetonitrile under reflux, afforded symmetric 1,4-bis (2- ( (1 R ,5 S )-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)ethyl)piperazine .

- Results or Outcomes : The compound was fully characterized and its structure was confirmed using X-ray diffraction analysis .

Safety And Hazards

Boranes are generally toxic and should be handled with care. They can cause burns and eye damage, and may be harmful if inhaled1.

Zukünftige Richtungen

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its reactivity and potential uses in organic synthesis2.

Please note that this information is based on general knowledge about similar compounds, and may not be completely accurate for “Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane”. Further research would be needed to obtain more specific information.

Eigenschaften

InChI |

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQAQJSAYDDROO-NAVXHOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)

![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)